REACTION_CXSMILES
|
[C:1]([C:3]1[N:4]=[N:5][C:6]([N:9]2[CH2:14][CH2:13][N:12]([CH3:15])[CH2:11][CH2:10]2)=[CH:7][CH:8]=1)#N.[OH2:16].[CH2:17]([OH:19])[CH3:18].[OH-].[Na+]>C(Cl)Cl>[CH3:15][N:12]1[CH2:11][CH2:10][N:9]([C:6]2[N:5]=[N:4][C:3]([C:1]([O:19][CH2:17][CH3:18])=[O:16])=[CH:8][CH:7]=2)[CH2:14][CH2:13]1 |f:3.4|
|
Name
|
|
Quantity
|
40.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1N=NC(=CC1)N1CCN(CC1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
ADDITION
|
Details
|
is added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is decanted
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethanol (250 cc), 1,2-dichloroethane (250 cc) and pure methanesulphonic acid (52.5 g) are added to the residue
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixure is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
the insoluble material is filtered off
|
Type
|
WASH
|
Details
|
washed with methylene chloride (2 × 100 cc)
|
Type
|
ADDITION
|
Details
|
A saturated aqueous solution of sodium carbonate (1000 cc) is added to the filtrate
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
FILTRATION
|
Details
|
The resulting insoluble product is filtered off
|
Type
|
WASH
|
Details
|
washed with methylene chloride (2 × 200 cc)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is decanted
|
Type
|
WASH
|
Details
|
washed with methylene chloride (2 × 200 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=CC=C(N=N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |